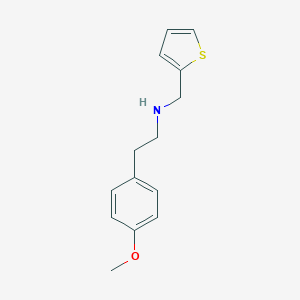
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is an organic compound that belongs to the class of acetamides It features a thienyl group, which is a sulfur-containing heterocycle, attached to an amino phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide typically involves the following steps:
Formation of the thienylmethylamine: This can be achieved by reacting 5-methyl-2-thiophenemethanol with ammonia or an amine under suitable conditions.
Coupling with 4-nitroacetophenone: The thienylmethylamine is then coupled with 4-nitroacetophenone in the presence of a reducing agent to form the intermediate compound.
Reduction and acetylation: The nitro group is reduced to an amino group, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Acylation can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Acetylated or alkylated products.
Aplicaciones Científicas De Investigación
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thienyl group can enhance binding affinity through π-π interactions or hydrogen bonding. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and permeability.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a thienyl group.
N-(4-bromophenyl)acetamide: Contains a bromine atom instead of a thienyl group.
N-(4-nitrophenyl)acetamide: Features a nitro group instead of a thienyl group.
Uniqueness
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H16N2OS |
|---|---|
Peso molecular |
260.36g/mol |
Nombre IUPAC |
N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-10-3-8-14(18-10)9-15-12-4-6-13(7-5-12)16-11(2)17/h3-8,15H,9H2,1-2H3,(H,16,17) |
Clave InChI |
VFAXHMNLZQEHDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
Solubilidad |
39.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B502209.png)
![N-tert-butyl-2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}acetamide](/img/structure/B502211.png)
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502214.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502216.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502217.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502218.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502219.png)
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502221.png)
![{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B502222.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B502223.png)
![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502224.png)
